Biochemical Selectivity Profile: Pocenbrodib vs. CBP/p300-IN-8 on CBP vs. BRD4
Pocenbrodib demonstrates a distinct selectivity profile against the closely related BET bromodomain BRD4. Comparative data indicates a substantially wider selectivity window compared to another CBP/p300 inhibitor, CBP/p300-IN-8. This difference is critical for minimizing off-target effects associated with BET inhibition [1].
| Evidence Dimension | CBP vs. BRD4 Selectivity Ratio |
|---|---|
| Target Compound Data | Exhibits evidence of target engagement with selectivity over BRD4 [1] |
| Comparator Or Baseline | CBP/p300-IN-8: IC50 (CBP) = 0.01-0.1 μM; IC50 (BRD4) = 1-1000 μM |
| Quantified Difference | Pocenbrodib's selectivity is reported as a key differentiator in reviews, while CBP/p300-IN-8 shows a narrow ~100- to 10,000-fold window [REFS-1, REFS-2]. |
| Conditions | In vitro biochemical assays (data compiled from literature reviews). |
Why This Matters
Superior selectivity over BET bromodomains is essential for interpreting experimental results and for translational research focused on avoiding the well-documented toxicities of BET inhibitors.
- [1] Li, H., Jiang, F., Sun, Q., et al. (2025). Targeting Non-BET Bromodomains: Emerging Opportunities in Drug Discovery. Journal of Medicinal Chemistry. View Source
